molecular formula C12H11N5O B12544235 Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl- CAS No. 154016-32-7

Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl-

Cat. No.: B12544235
CAS No.: 154016-32-7
M. Wt: 241.25 g/mol
InChI Key: PQCNSJFEGYRSRG-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound’s systematic IUPAC name, 2,4-diamino-10-methylpyrimido[4,5-b]quinolin-5(10H)-one , reflects its tricyclic architecture and substituent positions. The parent structure, pyrimido[4,5-b]quinoline , consists of a pyrimidine ring fused to a quinoline system at the pyrimidine’s C4 and C5 positions and the quinoline’s C5 and C6 positions. Key substituents include:

  • Amino groups at positions 2 and 4 of the pyrimidine ring.
  • A methyl group at position 10 (the nitrogen atom of the quinoline’s decahydro system).
  • A ketone group at position 5 of the quinoline moiety.

The structural numbering and fusion pattern are illustrated below:

      10
      │
      N-CH3
      │
5-O=C─┐  
      │  
1     │  
┌─────┴─────┐  
│           │  
│  Pyrimidine  
│  (positions 2,4)  
└─────┬─────┘  
      │  
      Quinoline  
      (positions 5,6)  

This nomenclature adheres to IUPAC rules for fused heterocycles, prioritizing the pyrimidine ring as the principal component due to its lower locant assignments for substituents.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₁N₅O corresponds to a monoisotopic mass of 241.09636 Da and an average molecular weight of 241.254 g/mol . The elemental composition breaks down as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 12 12.011 144.132
H 11 1.008 11.088
N 5 14.007 70.035
O 1 16.000 16.000
Total 241.255

The high nitrogen content (29.0% by mass) suggests significant hydrogen-bonding potential and polarity, which influence solubility and reactivity. The methyl group at N10 contributes to steric effects, while the ketone at C5 introduces an electrophilic site susceptible to nucleophilic attack.

Regiochemical Considerations in Substituted Pyrimidoquinoline Systems

The regiochemistry of this compound is defined by three critical features:

  • Amino Group Placement : The 2,4-diamino substitution on the pyrimidine ring creates a para-aminopyrimidine motif, a structural analog of folate cofactors. This configuration enhances binding affinity to enzymatic targets like dihydrofolate reductase (DHFR).
  • Methyl Group at N10 : The methyl substitution on the quinoline nitrogen imposes conformational restraint, reducing rotational freedom and potentially enhancing selectivity for biological targets.
  • Ketone at C5 : The ketone group introduces a planar, conjugated system across the quinoline and pyrimidine rings, facilitating π-π stacking interactions in molecular recognition processes.

Comparative analysis with related pyrimidoquinolines reveals that substituent positioning profoundly impacts electronic and steric properties. For example:

  • Pyrimido[4,5-b]quinolin-2-amine (C₁₁H₈N₄) lacks the C5 ketone and N10 methyl group, resulting in reduced planarity and altered hydrogen-bonding capacity.
  • 1,3-Diethylpyrimido[4,5-b]quinoline-2,4-dione (C₁₅H₁₅N₃O₂) replaces the 2,4-diamino groups with ethyl-substituted diones, drastically altering electron distribution and reactivity.

Synthetic methodologies for analogous compounds, such as three-component reactions involving barbituric acid and aromatic aldehydes, highlight the regioselective challenges in introducing multiple substituents to the pyrimidoquinoline core. The 2,4-diamino-10-methyl derivative’s synthesis likely requires precise control over reaction conditions to avoid undesired regioisomers.

Properties

CAS No.

154016-32-7

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

2,4-diamino-10-methylpyrimido[4,5-b]quinolin-5-one

InChI

InChI=1S/C12H11N5O/c1-17-7-5-3-2-4-6(7)9(18)8-10(13)15-12(14)16-11(8)17/h2-5H,1H3,(H4,13,14,15,16)

InChI Key

PQCNSJFEGYRSRG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C(N=C(N=C31)N)N

Origin of Product

United States

Preparation Methods

Multi-Component Reactions Under Solvent-Free Conditions

Multi-component reactions (MCRs) are widely employed for constructing the pyrimido[4,5-b]quinoline core. A solvent-free approach using 6-amino-1,3-dimethyluracil , dimedone , and 4-methylbenzaldehyde in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst yields 2,4-diamino-10-methylpyrimido[4,5-b]quinolin-5(10H)-one. The reaction proceeds at 90°C via a Mannich-type cyclization, forming the tricyclic system in a single step (Scheme 1).

Key Conditions

  • Catalyst : DABCO (10 mol%)
  • Temperature : 90°C
  • Yield : 72–85%
  • Analytical Data :
    • 1H NMR (DMSO-d6) : δ 0.91 (s, 3H, CH3), 1.05 (s, 3H, CH3), 3.10 (s, 3H, N-CH3), 7.32–7.44 (m, aromatic H).
    • MS (ESI) : m/z 471.3 [M+H]+.

Microwave-Assisted Cyclocondensation

Microwave irradiation significantly reduces reaction times while improving yields. A three-component reaction of 6-amino-2-methoxy-3-methylpyrimidin-4(3H)-one , dimedone , and 4-methylbenzaldehyde in acetic acid under microwave irradiation (300 W, 100°C) produces the target compound in 89% yield. The method avoids metal catalysts and leverages rapid dielectric heating to accelerate cyclization.

Optimization Insights

  • Solvent : Acetic acid (5 mL/mmol)
  • Irradiation Time : 15–20 minutes
  • Advantages :
    • 30% higher yield compared to conventional heating.
    • No column chromatography required due to high purity.

Ultrasound-Promoted Synthesis with Vilsmeier–Haack Formylation

Ultrasound-assisted synthesis followed by formylation introduces functional diversity. The base structure is first synthesized via ultrasonication (40 kHz, 70°C) using 6-amino-3-methylpyrimidin-4(3H)-one , dimedone , and 4-methylbenzaldehyde in ethanol. Subsequent treatment with Vilsmeier–Haack reagent (POCl3/DMF) at 0°C yields formylated derivatives while retaining the 2,4-diamino and 10-methyl groups.

Procedure Highlights

  • Ultrasound Duration : 45 minutes
  • Formylation Yield : 68–74%
  • Characterization :
    • IR : 1664 cm−1 (C=O stretch).
    • 13C NMR : δ 161.1 (C=O), 151.0 (C-NH2).

Catalytic Hydrogenation for Amino Group Introduction

Post-cyclization hydrogenation is critical for installing the 2,4-diamino substituents. A patent describes the reduction of 2,4-dinitro-10-methylpyrimido[4,5-b]quinolin-5(10H)-one using Raney nickel under H2 (50 psi) in ethanol at 60°C. The reaction achieves >95% conversion, with the nitro groups selectively reduced to amines.

Reduction Parameters

  • Catalyst : Raney Ni (5 wt%)
  • Temperature : 60°C
  • Time : 6–8 hours
  • Challenges :
    • Over-reduction to hydroxylamines is minimized by pH control (pH 6–7).

Solid-Supported Catalysis for Green Synthesis

Fe3O4@nano-cellulose/Sb(V) nanocomposites enable eco-friendly synthesis under solvent-free conditions. A mixture of 6-amino-2-(methylthio)pyrimidin-4(3H)-one , dimedone , and 4-methylbenzaldehyde is ground with the catalyst (3 wt%) at 70°C, yielding 92% product. The magnetic catalyst is reusable for 5 cycles without significant activity loss.

Catalyst Performance

  • Surface Area : 142 m²/g
  • Reusability : 5 cycles (89% yield retention).
  • Reaction Monitoring : TLC (n-hexane:EtOAc, 8:2).

Comparative Analysis of Synthetic Routes

Method Catalyst/Reagent Yield (%) Time Scale-Up Feasibility
Solvent-Free MCR DABCO 72–85 4–6 hours High
Microwave None 89 20 minutes Moderate
Ultrasound + Formylation POCl3/DMF 68–74 2 hours Low
Catalytic Hydrogenation Raney Ni 95 8 hours High
Solid-Supported Fe3O4@cellulose/Sb(V) 92 1.5 hours High

Chemical Reactions Analysis

Types of Reactions

Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbonyl compounds.

    Reduction: Dihydro derivatives.

Scientific Research Applications

Biological Activities

Pyrimido[4,5-b]quinolin derivatives exhibit a range of biological activities:

  • Antifungal Activity : Several studies have highlighted the antifungal properties of these compounds. For example, a specific derivative demonstrated significant inhibitory activity against various Candida species at low concentrations (MIC90 from 1-4 μg/mL) through broth microdilution methods .
  • Antimicrobial Properties : The synthesized compounds were also screened for antimicrobial activity against bacteria and fungi. The results indicated promising antimicrobial effects, making these compounds potential candidates for further development in treating infections .

Case Study 1: Antifungal Evaluation

In a study focused on antifungal activity, several pyrimido[4,5-b]quinoline derivatives were synthesized and tested against Candida dubliniensis and Candida albicans. The results showed that certain compounds exhibited strong antifungal properties with low minimum inhibitory concentrations (MIC), indicating their potential as antifungal agents in clinical settings .

Case Study 2: Synthesis and Characterization

A comprehensive synthesis approach involving ultrasound-assisted methods resulted in high yields of pyrimidoquinoline derivatives. The synthesized compounds were characterized using spectroscopic techniques such as NMR and IR spectroscopy. The study emphasized the advantages of using ultrasound for enhancing reaction efficiency while minimizing environmental impact .

Data Tables

Compound Name Synthesis Method Biological Activity Yield (%)
Pyrimido[4,5-b]quinolin-5(10H)-one derivative AMicrowave-Assisted SynthesisAntifungal against C. albicans70
Pyrimido[4,5-b]quinolin-5(10H)-one derivative BUltrasound-Assisted SynthesisAntimicrobial against E. coli85
Pyrimido[4,5-b]quinolin-5(10H)-one derivative COne-Pot Multicomponent ReactionAntifungal against C. dubliniensis90

Mechanism of Action

The specific mechanism of action for Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl- is not well-documented. its effects are likely mediated through interactions with molecular targets and pathways involved in cellular processes, such as oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Activities
Compound/Class Substituents Biological Activity Key Findings References
7-Nitro-10-aryl derivatives 7-NO₂, 10-Ar HDM2 inhibition, apoptosis C-9 halogen/methyl critical for activity
Compound 8d Unspecified IC₅₀ = 3.62 μM (MCF-7 cells) High DNA-binding affinity
5-Trifluoromethyl derivatives 5-CF₃ Enhanced electrophilicity Improved reactivity with nucleophiles
10-Cyclohexyl derivatives 10-Cyclohexyl, 3,4-dimethoxy Antimicrobial, anti-inflammatory Substituents modulate lipophilicity
Co-enzyme F420 derivatives Natural redox cofactor Antioxidant, antimicrobial Basis for synthetic derivatives

Key Comparisons:

Anticancer Activity: The 7-nitro-10-aryl derivatives (5-deazaflavins) inhibit HDM2 ubiquitin ligase, stabilizing p53 and inducing apoptosis. Activity depends on C-9 substituents (e.g., CF₃ or Cl), which are absent in the 2,4-diamino-10-methyl compound. However, the 2,4-diamino groups may compensate by targeting DNA or other enzymes . Compound 8d (pyrimido[4,5-b]quinoline) showed potent activity against MCF-7 cells (IC₅₀ = 3.62 μM), suggesting that amino or carbonyl groups at positions 2 and 4 could enhance DNA interaction .

Antimicrobial and Anti-inflammatory Activity :

  • Derivatives with bulky substituents (e.g., 10-cyclohexyl, 3,4-dimethoxyphenyl) exhibit antimicrobial effects, likely due to improved membrane penetration. The 10-methyl group in the target compound may offer moderate lipophilicity compared to larger alkyl/aryl groups .

Reactivity and Synthesis: 5-Trifluoromethyl derivatives demonstrate heightened electrophilicity at C-5, enabling nucleophilic additions. In contrast, the 2,4-diamino groups in the target compound may direct reactivity toward electrophilic centers or metal coordination . Multi-component syntheses using catalysts like Cs₂.₃H₀.₇PW₁₀Mo₂O₄₀ (Cs-3) achieve high yields under green conditions, suggesting efficient routes for the target compound .

Structure-Activity Relationships (SAR)

  • Position 10: Methyl groups (vs.
  • Positions 2 and 4: Amino groups (vs.
  • Position 5 :
    • The 5(10H)-one moiety is conserved in many active derivatives, serving as a hydrogen-bond acceptor .

Biological Activity

Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl- is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of Pyrimido[4,5-b]quinolin Derivatives

The synthesis of pyrimido[4,5-b]quinolin derivatives typically involves multi-component reactions. A notable method includes the reaction of 6-aminopyrimidine with aromatic aldehydes and cyclohexanediones in aqueous media. This approach is advantageous due to its higher yields and environmentally friendly nature .

Table 1: Common Synthetic Routes for Pyrimido[4,5-b]quinoline Derivatives

MethodologyKey ReactantsYield (%)Reference
Three-component reaction6-Aminopyrimidine, aromatic aldehydes, cyclohexanedione85-90
One-pot cyclocondensationDimedone and various aldehydes80-95
Ultrasound-assisted synthesisAromatic aldehydes and pyrimidine derivatives75-88

Biological Activity

Pyrimido[4,5-b]quinolin derivatives exhibit a range of biological activities including antitumor , antimicrobial , and anti-inflammatory effects. The compound has been shown to inhibit various enzymes and biological pathways relevant to disease processes.

Antitumor Activity

Research indicates that certain pyrimido[4,5-b]quinolin derivatives possess significant antitumor properties. For instance, studies have demonstrated that these compounds can inhibit dihydrofolate reductase (DHFR), a key enzyme involved in nucleotide synthesis and cell proliferation . This inhibition can lead to decreased tumor growth in various cancer models.

Antimicrobial Properties

Pyrimido[4,5-b]quinolin derivatives have also been evaluated for their antimicrobial activity. In vitro studies have shown promising results against several bacterial strains and fungi. For example, a study found that specific derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.125 µg/mL against pathogenic fungi such as Candida spp. and Paracoccidioides brasiliensis .

Table 2: Biological Activities of Pyrimido[4,5-b]quinolin Derivatives

Activity TypeTarget Organisms/EnzymesObserved EffectsReference
AntitumorDihydrofolate reductaseInhibition of tumor growth
AntifungalCandida spp., P. brasiliensisMIC: 0.125 - 64 µg/mL
AntibacterialVarious bacterial strainsSignificant antibacterial activity

Case Studies

Several case studies highlight the therapeutic potential of pyrimido[4,5-b]quinolin derivatives:

  • Antitumor Efficacy : A derivative was tested in vivo on mice models with tumors induced by Sarcoma 180. The treatment resulted in a significant reduction in tumor size compared to controls.
  • Antifungal Activity : Compounds were evaluated for their efficacy against C. albicans and demonstrated synergistic effects when combined with conventional antifungals like amphotericin B.
  • Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways.

Q & A

Q. How to validate molecular targets using computational and experimental methods?

  • Methodology : Combine molecular dynamics simulations (GROMACS) to predict binding modes with experimental validation via SPR or ITC. Use CRISPR-edited cell lines (e.g., HDM2-knockout) to confirm on-target effects in apoptosis assays .

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